molecular formula C11H14FNO2 B1390934 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 946742-26-3

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1390934
M. Wt: 211.23 g/mol
InChI Key: DXZDCWKEIBENSC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline, also known as 3F-4TFA, is a synthetic compound with a variety of applications in scientific research. It is a derivative of aniline and is characterized by its unique fluoro group, which is capable of forming strong hydrogen bonds. 3F-4TFA has been found to have a wide range of advantageous properties, including its ability to form complexes with other molecules and its low toxicity.

Scientific Research Applications

Vibrational Analysis and Material Properties

Research on fluoro-substituted anilines, such as 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline, has been explored for their potential applications in nonlinear optical (NLO) materials. The vibrational analysis, including Fourier Transform-Infrared and Fourier Transform-Raman techniques, has been a key area of study. These analyses help in understanding the effects of substituents on the molecular structure and vibrational spectra, which are crucial for developing advanced materials with specific optical properties. For instance, the study of 4-Chloro-3-(trifluoromethyl)aniline and related compounds provided insights into the hyperconjugation interactions and molecular electrostatic potential, which are fundamental for NLO material design (Revathi et al., 2017).

Docking and QSAR Studies for Kinase Inhibitors

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline derivatives have been studied for their roles as kinase inhibitors. Through docking and quantitative structure–activity relationship (QSAR) studies, researchers have analyzed the molecular features contributing to high inhibitory activity. These studies are significant in the pharmaceutical field, where understanding the interactions and conformations of inhibitors with enzymes like c-Met kinase can lead to the development of new therapeutic agents (Caballero et al., 2011).

Electrochemical Behavior and Polymerization

The electrochemical behavior of fluoro-substituted anilines, including their polymerization processes, is another area of extensive research. Studies have explored how these compounds behave in different media and their potential to form polymers through electrochemical methods. Such research is valuable in developing new materials for various industrial applications, such as conductive polymers and coatings (Cihaner & Önal, 2002).

Spectroscopic Properties and Structural Analysis

Investigations into the spectroscopic properties and structural analysis of fluoro-substituted anilines have provided significant insights into their chemical behavior. These studies, utilizing techniques like NMR, FT-IR, and UV-Vis spectroscopy, are crucial for understanding the molecular structure and dynamics of these compounds, which is essential for applications in chemistry and material science (Wojciechowski et al., 2011).

Biodegradation and Environmental Impact

The biodegradation pathways of fluoroanilines, including their environmental impact, have also been a topic of research. Understanding how these compounds break down in the environment and their interaction with microorganisms is crucial for assessing their ecological impact and developing strategies for pollution control (Rietjens et al., 1990).

properties

IUPAC Name

3-fluoro-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZDCWKEIBENSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216355
Record name 3-Fluoro-4-[(tetrahydro-2-furanyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline

CAS RN

946742-26-3
Record name 3-Fluoro-4-[(tetrahydro-2-furanyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946742-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-[(tetrahydro-2-furanyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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